molecular formula C11H24O2 B2825998 2-Butyl-2-ethyl-1,3-dimethoxypropane CAS No. 129318-09-8

2-Butyl-2-ethyl-1,3-dimethoxypropane

Cat. No.: B2825998
CAS No.: 129318-09-8
M. Wt: 188.311
InChI Key: NDAOWAVNIYQCLK-UHFFFAOYSA-N
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Description

Historical Context of 1,3-Dimethoxypropane (B95874) Derivatives in Synthetic Chemistry

Derivatives of 1,3-dimethoxypropane belong to the family of acetals, which have a rich history in synthetic chemistry, primarily as protecting groups for carbonyl compounds. The formation of a cyclic acetal (B89532) from a 1,3-diol is a common strategy to mask the reactivity of aldehydes and ketones. The corresponding acyclic dimethoxy ethers, such as 1,3-dimethoxypropane, are noted for their utility as solvents and their role in organometallic reactions. For instance, 1,3-dimethoxypropane has been utilized as a solvent in Grignard-Wurtz synthesis. chemicalbook.com The ether linkages in these molecules are generally stable to a wide range of reagents, yet can be cleaved under specific acidic conditions, making them valuable tools for chemists. The synthesis of these derivatives has historically been achieved through methods like the Williamson ether synthesis, a robust and versatile method for forming ethers from an alkoxide and a primary alkyl halide. wikipedia.orgbyjus.com

Overview of Research Trajectories for Alkyl-Substituted Dimethoxypropanes

Research into alkyl-substituted dimethoxypropanes, though not extensive for this specific molecule, generally follows several key trajectories. One area of interest is their application as non-polar aprotic solvents with low volatility. The presence of two ether functionalities can also make them interesting candidates as bidentate ligands for certain metal catalysts. Furthermore, the synthesis of asymmetrically substituted derivatives could provide chiral building blocks for more complex molecular targets. The investigation of their thermal and chemical stability is also a common research theme, particularly for applications in industrial processes. While direct research on 2-Butyl-2-ethyl-1,3-dimethoxypropane is limited, the study of analogous compounds provides a framework for understanding its potential properties and applications.

Synthesis and Characterization

Plausible Synthetic Route:

Synthesis of the Precursor Diol (2-Butyl-2-ethyl-1,3-propanediol): The first step would be the synthesis of the corresponding diol, 2-butyl-2-ethyl-1,3-propanediol (B52112). This can be achieved through a base-catalyzed aldol (B89426) condensation reaction between 2-ethylhexanal (B89479) and formaldehyde (B43269). google.comgoogle.com This reaction is a known industrial process for producing this diol. chemicalbook.com

Etherification to Yield this compound: The second step would involve the etherification of the diol. A common and effective method for this transformation is the Williamson ether synthesis. wikipedia.orgbyjus.com This would involve deprotonating the diol with a strong base, such as sodium hydride, to form the dialkoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663).

Physicochemical Properties:

PropertyValue
IUPAC Name 3,3-bis(methoxymethyl)heptane
CAS Number 129318-09-8
Molecular Formula C₁₁H₂₄O₂
Molecular Weight 188.31 g/mol

Predicted Spectroscopic Data:

Due to the lack of published experimental spectra for this compound, the following data is predicted based on its structure and the known spectral characteristics of similar compounds.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.30s6H-OCH₃
~3.20s4H-CH₂-O-
~1.25m4H-CH₂-CH₂-CH₂-CH₃
~1.15t2H-CH₂-CH₃
~0.90t3H-CH₂-CH₂-CH₂-CH₃
~0.80t3H-CH₂-CH₃

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~75-CH₂-O-
~59-OCH₃
~40Quaternary C
~30-40-CH₂- (butyl)
~23-CH₂- (ethyl)
~14-CH₃ (butyl)
~8-CH₃ (ethyl)

Predicted Mass Spectrometry Data:

m/zInterpretation
188[M]⁺ (Molecular Ion)
173[M - CH₃]⁺
157[M - OCH₃]⁺
143[M - CH₂OCH₃]⁺
131[M - C₄H₉]⁺
115[M - C₂H₅, -C₄H₉]⁺
45[CH₂OCH₃]⁺

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-bis(methoxymethyl)heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-5-7-8-11(6-2,9-12-3)10-13-4/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAOWAVNIYQCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(COC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Butyl 2 Ethyl 1,3 Dimethoxypropane

Precursor Synthesis and Derivatization Strategies

The primary precursor for 2-butyl-2-ethyl-1,3-dimethoxypropane is 2-butyl-2-ethyl-1,3-propanediol (B52112). The synthesis of this key intermediate is well-established and typically involves a base-catalyzed crossed aldol (B89426) condensation followed by a Cannizzaro reaction.

The common industrial synthesis reacts 2-ethylhexanal (B89479) with formaldehyde (B43269) in the presence of a basic catalyst, such as an alkali metal hydroxide (B78521) or an alkaline earth metal hydroxide. google.comgoogle.com This process combines an aldol addition and a subsequent Cannizzaro reaction in a single step. google.com Initially, the aldol reaction occurs between 2-ethylhexanal and formaldehyde. In the subsequent step, the intermediate, 2-ethyl-2-(hydroxymethyl)hexanal, undergoes a Cannizzaro reaction with another molecule of formaldehyde in the presence of a strong base, yielding the desired 2-butyl-2-ethyl-1,3-propanediol and a formate (B1220265) salt. google.comgoogle.com

A patented process describes a high-yield method using a basic alkali metal hydroxide or earth alkali metal hydroxide catalyst, with the addition of a cationic or neutral phase transfer catalyst to enhance reaction efficiency. google.com In one iteration of this process, reacting 2-ethyl hexanal (B45976) and formaldehyde with a sodium hydroxide solution resulted in a 92.7% yield of 2-n-butyl-2-ethyl-1,3-propane diol after vacuum distillation. Another patent focuses on optimizing the reaction conditions by incrementally feeding the hydroxide compound into the reaction mixture to control the exothermic nature of the reaction. google.com

The derivatization of the resulting 2-butyl-2-ethyl-1,3-propanediol to its dimethoxy ether is not extensively detailed in the literature for this specific compound. However, general methodologies for the etherification of diols can be applied. The Williamson ether synthesis is a classical and viable route, involving the deprotonation of the diol with a strong base to form a dialkoxide, followed by nucleophilic substitution with a methylating agent like methyl iodide or dimethyl sulfate (B86663). byjus.comwikipedia.org Given the steric hindrance around the hydroxyl groups in 2,2-disubstituted 1,3-propanediols, reaction conditions may need to be optimized to favor substitution over elimination. libretexts.org

Table 1: Synthesis of 2-Butyl-2-ethyl-1,3-propanediol
ReactantsCatalyst/ReagentsKey Reaction TypeReported YieldReference
2-Ethylhexanal, FormaldehydeAlkali or Alkaline Earth Metal HydroxideAldol Addition-Cannizzaro ReactionHigh google.com
2-Ethylhexanal, ParaformaldehydeAlkali Metal Hydroxide, Cationic Phase Transfer CatalystAldol Addition-Cannizzaro Reaction92.7% google.com

Catalytic Approaches in the Formation of this compound

The formation of the ether linkages in this compound from its corresponding diol can be achieved through various catalytic methods. These can be broadly categorized into homogeneous and heterogeneous catalysis, primarily targeting acetalization or transacetalization reactions.

Homogeneous acid catalysis is a conventional method for the formation of acetals from diols. The reaction of a diol with an aldehyde or ketone in the presence of a soluble acid catalyst like hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid can yield a cyclic acetal (B89532). While not the target compound, this demonstrates the acid-catalyzed formation of C-O bonds at the 1,3-diol moiety. To form the dimethoxy compound, a transacetalization reaction with a dimethyl acetal, such as 2,2-dimethoxypropane, in the presence of an acid catalyst is a plausible route. This equilibrium-driven reaction would be facilitated by the removal of a byproduct, such as acetone, to drive the reaction to completion.

Chiral imidodiphosphates have been developed as Brønsted acid catalysts for direct enantioselective acetalization of aldehydes with diols, indicating the potential for sophisticated catalyst design in this area.

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, aligning with the principles of green chemistry. Solid acid catalysts are particularly relevant for the formation of ether linkages from diols. Materials such as acidic ion-exchange resins (e.g., Amberlyst), zeolites, and acid-modified montmorillonite (B579905) clays (B1170129) have been shown to be effective for acetalization reactions. These catalysts provide Brønsted or Lewis acid sites to activate the hydroxyl groups of the diol for reaction with a methylating agent or for transacetalization.

For instance, a process for producing cyclic acetals by reacting aldehydes or ketones with polyhydroxyl compounds in the presence of a solid acid catalyst like an acidic ion exchange resin has been demonstrated. While this leads to a cyclic product, it underscores the utility of solid acids in activating diols for ether linkage formation. The direct methylation of 2-butyl-2-ethyl-1,3-propanediol could potentially be achieved using a methylating agent in the presence of a robust solid acid catalyst that can tolerate the reaction conditions and facilitate the nucleophilic attack of the hydroxyl groups.

Table 2: Catalytic Approaches for Etherification of Diols
Catalyst TypeCatalyst ExamplesReaction TypeAdvantages
HomogeneousHCl, H₂SO₄, p-Toluenesulfonic acidAcetalization/TransacetalizationHigh activity, mild conditions
HeterogeneousAcidic ion-exchange resins, Zeolites, Acid-modified claysAcetalization/EtherificationEasy separation, reusability, reduced waste

Stereoselective Synthesis and Chiral Induction in Related Dimethoxypropane Architectures

While this compound is an achiral molecule due to the presence of two identical substituents at the C2 position, the principles of stereoselective synthesis are highly relevant to structurally related dimethoxypropane architectures where the C2 position is prochiral. The synthesis of chiral 1,3-diethers is of significant interest in organic synthesis as these motifs are present in numerous natural products and chiral ligands.

A key strategy for accessing chiral 1,3-diethers is the enantioselective desymmetrization of prochiral 2-substituted-1,3-propanediols. This approach involves the selective functionalization of one of the two enantiotopic hydroxyl groups. Recent research has demonstrated the use of a chiral 9-hydroxy-9,10-boroxarophenanthrene catalyst for the highly enantioselective desymmetrization of 2-aryl-1,3-diols through direct O-alkylation. acs.orgnih.gov This method affords monoalkylated products with high enantiomeric ratios. acs.orgnih.gov Although this yields a mono-ether, subsequent non-stereoselective etherification of the remaining hydroxyl group would produce a chiral 1,3-diether.

Another approach involves the dynamic kinetic asymmetric transformation of racemic 1,3-diols. A one-pot synthesis of enantiomerically pure syn-1,3-diacetates from racemic diastereomeric mixtures of 1,3-diols has been achieved by combining enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration. researchgate.net While this produces diacetates, the underlying principle of combining enzymatic resolution with metal-catalyzed racemization could be conceptually applied to the synthesis of chiral diethers.

Biocatalytic methods also offer a route to chiral 1,3-diols, which can then be converted to chiral 1,3-diethers. For example, the asymmetric oxidation of 2,2-disubstituted 1,3-propanediols to chiral hydroxyalkanoic acids has been demonstrated using Rhodococcus sp. 2N, which shows (R)-selective oxidation. numberanalytics.com

Novel Green Chemistry Routes for 1,3-Dimethoxypropane (B95874) Synthesis

The development of environmentally benign synthetic methods is a major focus of modern chemistry. For the synthesis of 1,3-dimethoxypropane derivatives, several green chemistry principles can be applied, including the use of renewable feedstocks, safer solvents, and catalytic methods that minimize waste.

A significant advancement in this area is the production of the precursor, 1,3-propanediol (B51772), from renewable resources. Fermentation of sugars from sources like corn can produce 1,3-propanediol, offering a bio-based alternative to traditional petroleum-derived routes. nih.govclimalife.com This sustainable 1,3-propanediol can then be used as a starting material for the synthesis of its dimethoxy derivative.

In terms of reaction conditions, the use of heterogeneous catalysts, as discussed in section 2.2.2, is a key green strategy as it simplifies product purification and allows for catalyst recycling. Furthermore, the development of solvent-free or "on-water" catalytic systems can significantly reduce the environmental impact of the synthesis.

Biocatalysis presents another promising green route. The use of enzymes for the stereoselective synthesis of 1,3-diols from prochiral ketones or through the resolution of racemic diols can provide chiral building blocks under mild, aqueous conditions. rsc.org These enzymatically produced diols can then be converted to their corresponding dimethoxy ethers.

Additionally, research into alternative, greener methylating agents to replace toxic reagents like dimethyl sulfate is ongoing. Dimethyl carbonate, for example, is considered a greener alternative for methylation reactions. The direct synthesis of dialkoxymethane ethers from CO₂, H₂, and alcohols using homogeneous catalytic systems is also an emerging area that could provide a sustainable route to these compounds in the future.

Table 3: Green Chemistry Approaches in 1,3-Diether Synthesis
Green StrategyDescriptionExample/Application
Renewable FeedstocksUse of starting materials derived from biomass instead of fossil fuels.Synthesis of 1,3-propanediol via fermentation of corn sugar. nih.govclimalife.com
Heterogeneous CatalysisEmploying solid catalysts that are easily separated from the reaction mixture.Use of zeolites or ion-exchange resins for acetalization/etherification.
BiocatalysisUse of enzymes or whole organisms to catalyze reactions.Enzymatic resolution of racemic 1,3-diols to produce chiral precursors. rsc.org
Alternative Reagents/SolventsReplacing hazardous chemicals with safer alternatives.Using dimethyl carbonate as a methylating agent; performing reactions in water or solvent-free.

Reaction Mechanisms and Chemical Transformations of 2 Butyl 2 Ethyl 1,3 Dimethoxypropane

Mechanistic Pathways of Acetal (B89532) Cleavage and Reformation

The formation and cleavage of the acetal group in 2-Butyl-2-ethyl-1,3-dimethoxypropane are reversible processes catalyzed by acid.

Acetal Reformation (Synthesis):

The synthesis of this compound typically involves the reaction of 2-butyl-2-ethyl-1,3-propanediol (B52112) with methanol (B129727) in the presence of an acid catalyst. The mechanism proceeds through several key steps:

Protonation of a hydroxyl group: One of the hydroxyl groups of the diol is protonated by the acid catalyst, forming a good leaving group (water).

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a resonance-stabilized carbocation.

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile, attacking the carbocation.

Deprotonation: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes a proton from the newly added methoxy (B1213986) group, forming a hemiacetal.

Repeat of the process: The remaining hydroxyl group of the hemiacetal is then protonated, leaves as water, and another molecule of methanol attacks the resulting carbocation.

Final deprotonation: Deprotonation of the second methoxy group yields the final this compound product.

Acetal Cleavage (Hydrolysis):

The cleavage of this compound back to 2-butyl-2-ethyl-1,3-propanediol and methanol is achieved through acid-catalyzed hydrolysis. This is the reverse of the formation mechanism:

Protonation of a methoxy group: One of the methoxy group's oxygen atoms is protonated by an acid, making it a good leaving group (methanol).

Formation of an oxonium ion: The protonated methoxy group is expelled, and the other oxygen atom's lone pair of electrons forms a double bond with the carbon, creating a resonance-stabilized oxonium ion.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the oxonium ion.

Deprotonation: A base removes a proton from the water molecule, forming a hemiacetal.

Protonation of the second methoxy group: The remaining methoxy group is protonated.

Cleavage to form the diol: The protonated methoxy group leaves as methanol, and the hydroxyl group forms a carbonyl-like intermediate which is then attacked by water, ultimately leading to the formation of 2-butyl-2-ethyl-1,3-propanediol after deprotonation.

Reaction StageKey IntermediatesCatalyst
ReformationHemiacetal, Oxonium ionAcid (e.g., H₂SO₄, TsOH)
CleavageProtonated Acetal, Oxonium ionAqueous Acid (e.g., HCl(aq))

Investigations into Alkylation and Functionalization Reactions

Direct alkylation and functionalization of the this compound molecule at the acetal carbon are generally not feasible due to the stability of the acetal group to common alkylating agents, which are often nucleophilic or require basic conditions. Acetals are specifically used as protecting groups to prevent reactions at a carbonyl group while transformations are carried out elsewhere in the molecule.

Esterification: The diol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form polyesters. This is a significant industrial application of the parent diol.

Etherification: The hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis.

Oxidation: The primary alcohols can be oxidized to aldehydes or carboxylic acids, depending on the reagents and conditions used.

Conversion to Halides: The hydroxyl groups can be replaced with halogens using reagents like thionyl chloride or phosphorus tribromide.

Therefore, while this compound itself is relatively inert to many functionalization reactions, it serves as a protected precursor to the more reactive 2-butyl-2-ethyl-1,3-propanediol.

Functionalization of the Diol PrecursorReagent ClassResulting Functional Group
EsterificationCarboxylic Acids / Acyl HalidesEster
EtherificationAlkyl Halides (with base)Ether
OxidationOxidizing Agents (e.g., PCC, KMnO₄)Aldehyde / Carboxylic Acid
HalogenationHalogenating Agents (e.g., SOCl₂)Alkyl Halide

Role in Ring-Opening and Cyclization Reaction Sequences

While this compound is an acyclic molecule, it and its derivatives or precursors can participate in cyclization reactions.

Cyclization via the Diol:

The precursor, 2-butyl-2-ethyl-1,3-propanediol, can be used to form cyclic structures. For instance, it can be used to synthesize cyclic acetals or ketals by reacting it with an aldehyde or a ketone. More complex cyclizations can also be envisaged, such as the formation of cyclic ethers under specific dehydrating conditions, though this is less common for 1,3-diols compared to 1,4- or 1,5-diols. A notable transformation for 1,3-diols is their conversion to cyclopropanes via their corresponding 1,3-dimesylates, mediated by reagents like zinc dust.

Cyclization of Unsaturated Acetal Derivatives:

If the butyl or ethyl chains of this compound were to contain a site of unsaturation (e.g., a double bond), intramolecular cyclization reactions could be induced. For example, unsaturated acetals can undergo radical cyclization, where a radical generated on the side chain adds to the double bond, leading to the formation of a new ring system. Metal-catalyzed cyclizations of unsaturated acetals are also known, providing routes to functionalized carbocycles.

The term "ring-opening" is not directly applicable to this compound itself. However, it could act as a nucleophile (after deprotection to the diol) in the ring-opening of strained cyclic compounds like epoxides.

Radical and Ionic Pathways Involving the Dimethoxypropane Moiety

Ionic Pathways:

The primary ionic pathways involving the dimethoxypropane moiety are central to the acid-catalyzed acetal cleavage and reformation mechanisms as detailed in section 3.1. These pathways are characterized by the formation of protonated intermediates and resonance-stabilized oxonium ions. The stability of these cationic intermediates is crucial for the facility of these reactions. The presence of two oxygen atoms allows for effective stabilization of the positive charge through resonance.

Radical Pathways:

The C-H bonds adjacent to the ether oxygen atoms in the dimethoxypropane group (on the methyl groups and the methylene (B1212753) groups attached to the oxygens) are susceptible to radical abstraction. This is a common reactivity pattern for ethers and acetals.

The general mechanism for a radical reaction involving the dimethoxypropane moiety would be:

Initiation: A radical initiator (e.g., from the decomposition of a peroxide) abstracts a hydrogen atom from a carbon adjacent to an oxygen atom. This forms a carbon-centered radical that is stabilized by the adjacent oxygen atom through resonance.

Propagation: This newly formed radical can then participate in further reactions, such as addition to an alkene or another radical chain process. For instance, radical α-C-H hydroxyalkylation of acetals can occur where the radical adds to an aldehyde.

While acetals are generally stable to carbon-centered radicals, they can react with heteroatom-centered radicals. The stability of the acetal group makes it a useful tether in radical cyclization reactions where other parts of the molecule are designed to react.

Pathway TypeKey FeatureCommon ConditionsResulting Transformation
IonicFormation of Oxonium Ion IntermediatesAcidic (H⁺)Acetal Cleavage/Formation
RadicalAbstraction of α-Hydrogen to OxygenRadical Initiator (e.g., AIBN, Peroxides)C-H Functionalization, Addition Reactions

Advanced Spectroscopic Characterization Techniques

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Data for 2-Butyl-2-ethyl-1,3-dimethoxypropane:

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₂- (butyl)1.25-1.35Multiplet4H
-CH₂- (ethyl)0.85-0.95Quartet2H
-CH₃ (butyl)0.90Triplet3H
-CH₃ (ethyl)0.85Triplet3H
-O-CH₃3.30Singlet6H
-CH₂-O-3.20Singlet4H
Quaternary C---

Expected ¹³C NMR Spectral Data for this compound:

Assignment Predicted Chemical Shift (ppm)
-CH₃ (butyl & ethyl)~14
-CH₂- (ethyl)~23
-CH₂- (butyl chain)~25, ~30
Quaternary C~45
-O-CH₃~59
-CH₂-O-~75

To unambiguously assign the proton and carbon signals and to piece together the molecular structure, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, cross-peaks would be expected between the methyl and adjacent methylene (B1212753) protons of the butyl and ethyl groups, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal in the skeleton, for example, connecting the methoxy (B1213986) proton singlet to the methoxy carbon signal.

Since this compound is an achiral molecule, it does not have stereoisomers. Therefore, advanced 1D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), which are primarily used to determine spatial relationships and stereochemistry, would not be necessary for its basic structural elucidation. They would, however, provide information on the through-space proximity of different proton groups, which could be used to study preferred conformations of the flexible alkyl chains.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₁H₂₄O₂), the expected exact mass would be approximately 188.1776 g/mol .

The fragmentation pattern in the mass spectrum provides further structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of a methoxy group (-OCH₃): This would result in a fragment ion at m/z 157.

Loss of a methoxymethyl radical (•CH₂OCH₃): Leading to a cation at m/z 143.

Alpha-cleavage: Breakage of the C-C bonds adjacent to the oxygen atoms is a common fragmentation pathway for ethers.

Cleavage of the butyl and ethyl groups: Fragmentation of the alkyl chains would produce a series of characteristic ions corresponding to the loss of CnH2n+1 fragments.

Predicted Key Mass Spectrometry Fragments:

m/z Possible Fragment Identity
188[M]⁺ (Molecular Ion)
157[M - OCH₃]⁺
143[M - CH₂OCH₃]⁺
131[M - C₄H₉]⁺
115[M - C₂H₅, -OCH₃]⁺
45[CH₂OCH₃]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by C-H and C-O stretching and bending vibrations.

C-H stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of alkyl C-H bonds.

C-O stretching: A strong, prominent band in the region of 1050-1150 cm⁻¹ would be indicative of the C-O-C ether linkages.

C-H bending: Absorptions in the 1350-1480 cm⁻¹ region would correspond to the bending vibrations of the CH₂ and CH₃ groups.

Raman Spectroscopy: Raman spectroscopy would also show the C-H and C-O vibrations. Due to the molecule's non-polar nature, the C-C backbone vibrations might be more prominent in the Raman spectrum compared to the IR spectrum. Conformational studies could potentially be carried out by analyzing changes in the vibrational spectra at different temperatures.

Predicted Vibrational Spectroscopy Data:

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H Stretch (alkyl)2850-3000 (Strong)2850-3000 (Strong)
C-H Bend (CH₂/CH₃)1350-1480 (Medium)1350-1480 (Medium)
C-O Stretch (ether)1050-1150 (Strong)1050-1150 (Weak)
C-C Stretch(Weak)(Medium-Strong)

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structural Analysis

As this compound is a liquid at room temperature, X-ray crystallography can only be performed if it is first crystallized. This can be challenging for flexible, non-polar molecules. An alternative approach is the formation of a co-crystal with another compound that promotes crystallization or the synthesis of a solid derivative.

If a suitable crystal were obtained, X-ray diffraction analysis would provide the most definitive structural information, including:

Precise bond lengths and angles: Confirming the geometric parameters of the molecule in the solid state.

Conformation: Revealing the preferred spatial arrangement of the butyl, ethyl, and dimethoxypropane moieties in the crystal lattice.

Intermolecular interactions: Detailing how the molecules pack together in the solid state.

Without experimental data, any discussion of the crystal structure remains speculative. However, it is anticipated that van der Waals forces would be the primary intermolecular interactions governing the crystal packing.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to provide information on molecular orbitals, electron density distribution, and molecular properties.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. mdpi.comnih.gov It provides a balance between accuracy and computational cost, making it a popular tool for studying a wide range of chemical systems. mdpi.com For a molecule like 2-Butyl-2-ethyl-1,3-dimethoxypropane, a DFT analysis would focus on the characteristics of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.

In this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the methoxy (B1213986) groups, due to the presence of lone pair electrons. The LUMO, conversely, would likely be distributed over the σ* anti-bonding orbitals of the C-O and C-C bonds. The butyl and ethyl substituents would have a modest electronic influence, primarily acting as weak electron-donating groups that could slightly raise the HOMO energy level compared to the unsubstituted 1,3-dimethoxypropane (B95874).

A representative DFT calculation on a related system would yield data similar to that presented in the interactive table below, which illustrates typical electronic parameters that would be determined for this compound.

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-9.5 eVElectron-donating capability
LUMO Energy+1.5 eVElectron-accepting capability
HOMO-LUMO Gap11.0 eVChemical reactivity and stability
Dipole Moment1.8 DMolecular polarity

Note: The values in this table are hypothetical and serve to illustrate the outputs of a DFT calculation.

Ab Initio Methods for Conformation and Energetics

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods are crucial for accurately determining the conformational preferences and energetics of flexible molecules. For this compound, the central C-C bonds of the propane (B168953) backbone, as well as the C-O bonds, allow for considerable rotational freedom, leading to a variety of possible conformers.

Detailed ab initio studies have been performed on the simpler model compound, 1,3-dimethoxypropane (DMP). acs.orgibm.com These studies, often employing methods like Møller-Plesset perturbation theory (MP2), have identified the key conformers and their relative energies. acs.org The primary dihedral angles that define the conformation of the DMP backbone are along the O-C-C-C and C-C-C-O bonds. The notation for these conformations is typically given as a sequence of trans (t) and gauche (g) arrangements.

Research has shown that for DMP, conformers that allow for gauche interactions can be stabilized by intramolecular forces. acs.org The most stable conformers are often those that minimize steric hindrance while potentially allowing for favorable electrostatic interactions. For this compound, the presence of the bulky butyl and ethyl groups at the C2 position would significantly influence the conformational landscape. These groups would introduce steric constraints, likely disfavoring conformations where they are brought into close proximity with the methoxy groups. The all-trans conformation might be sterically hindered, and thus, more complex folded or gauche conformations that accommodate the alkyl groups could be lower in energy.

The following table summarizes the key low-energy conformers identified for 1,3-dimethoxypropane in ab initio studies and provides a qualitative prediction for the impact of the butyl and ethyl substituents. acs.org

Conformer (Dihedral Angles)Relative Energy (kcal/mol) for DMPPredicted Impact of Butyl/Ethyl Groups
all-trans (ttt)0.00 (Reference)Increased steric strain, potentially destabilizing
trans-gauche-trans (tgt)~0.2May be favored to reduce steric clash
gauche-gauche (gg)~0.5 - 1.0Highly dependent on specific gauche orientation
Other gauche forms>1.0Generally higher in energy

Molecular Dynamics Simulations of Conformational Landscapes

While quantum chemical calculations provide a static picture of discrete, energy-minimized conformers, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule explores its conformational space over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that reveals the transitions between different conformations and the timescales on which these changes occur.

For a flexible molecule like this compound, an MD simulation would reveal the constant motion of the butyl and ethyl side chains and the flexing of the dimethoxypropane backbone. The simulation would show the molecule transitioning between various gauche and trans conformers. The results of an MD simulation are often visualized through plots of dihedral angles versus time or by constructing a potential of mean force (PMF) along a specific reaction coordinate, which illustrates the free energy landscape of conformational change.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying the transition states that connect reactants to products and calculating the associated activation energies. For this compound, a key reaction of interest would be its hydrolysis under acidic conditions, which is a characteristic reaction of acetals and ketals.

The acid-catalyzed hydrolysis of an acetal-like structure generally proceeds via an A-1 or A-2 mechanism. osti.gov A theoretical study of this reaction would involve:

Modeling the Reactants: An optimized geometry of this compound and a hydronium ion.

Locating the Transition State: Identifying the highest energy point along the reaction coordinate. For an A-1 mechanism, this would involve the departure of a methanol (B129727) molecule to form a stabilized oxocarbenium ion intermediate. For an A-2 mechanism, the transition state would involve the concerted attack of a water molecule as the methanol leaving group departs. osti.gov

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction barrier, which is related to the reaction rate.

DFT methods, such as B3LYP or M06-2X, are commonly used for locating transition states and calculating reaction barriers. mdpi.comnih.gov The calculations would likely show that the first step, protonation of one of the methoxy oxygen atoms, is a rapid pre-equilibrium. The rate-determining step would be the subsequent C-O bond cleavage. The bulky butyl and ethyl groups would sterically hinder the approach of a nucleophile (like water), potentially favoring a mechanism with a more pronounced carbocationic intermediate.

Structure-Reactivity Relationship Modeling for 1,3-Dimethoxypropane Systems

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the structural or electronic features of a series of molecules with their chemical reactivity or biological activity. nih.govacademie-sciences.fr For 1,3-dimethoxypropane systems, a computational SAR study could be developed to understand how different substituents on the propane backbone affect a particular property, such as the rate of hydrolysis.

Such a study would involve a series of 1,3-dimethoxypropane derivatives with varying substituents at the C2 position. For each derivative, computational methods would be used to calculate a set of molecular descriptors. These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., conformational energies).

The calculated descriptors would then be correlated with an experimentally measured or theoretically calculated measure of reactivity, such as the activation energy for hydrolysis. This correlation is often established using statistical methods like multiple linear regression. The resulting model could then be used to predict the reactivity of new, unstudied derivatives of 1,3-dimethoxypropane. For this compound, the model would predict its reactivity based on the steric bulk and electronic properties of the butyl and ethyl groups. It is expected that the significant steric hindrance provided by these groups would be a dominant factor in its reactivity profile. academie-sciences.fr

Applications in Materials Science and Polymer Chemistry

Role as a Monomer in Polymerization Reactions

There is currently no scientific literature available that documents the use of 2-Butyl-2-ethyl-1,3-dimethoxypropane as a monomer in polymerization reactions. The chemical structure of this compound, characterized by two methoxy (B1213986) groups, does not lend itself to direct participation in common polymerization processes such as addition or condensation polymerization. Unlike its precursor, 2-butyl-2-ethyl-1,3-propanediol (B52112), which contains reactive hydroxyl groups suitable for polyesterification, the ether groups in this compound are generally stable and not readily reactive under standard polymerization conditions.

Integration into Polymer Backbones for Property Modification

No research findings or patents were identified that describe the integration of this compound into polymer backbones for the purpose of property modification. The inert nature of its ether linkages makes it an unlikely candidate for incorporation into a polymer chain through conventional synthesis methods.

Use as a Cross-linking Agent or Chain Extender in Polymeric Materials

The investigation yielded no evidence of this compound being utilized as a cross-linking agent or chain extender in polymeric materials. These applications typically require molecules with two or more reactive functional groups capable of forming covalent bonds between polymer chains. The chemical structure of this compound lacks such reactive sites.

Novel Materials Development Utilizing this compound as a Building Block

There are no documented instances of novel materials being developed using this compound as a primary building block. The focus of related research has been on its diol analogue, 2-butyl-2-ethyl-1,3-propanediol, which serves as a monomer in the synthesis of materials like polyester (B1180765) resins for coatings.

Derivatives and Analogs of 2 Butyl 2 Ethyl 1,3 Dimethoxypropane in Chemical Synthesis

Synthesis of Novel Structural Analogs for Comparative Studies

The synthesis of 2-butyl-2-ethyl-1,3-dimethoxypropane and its structural analogs would likely follow established methods for acetal (B89532) formation. The primary route would involve the acid-catalyzed reaction of the corresponding 1,3-diol with methanol (B129727) or a methanol equivalent. The precursor, 2-butyl-2-ethyl-1,3-propanediol (B52112), can be synthesized through various methods, including the reaction of 2-ethylhexanal (B89479) with formaldehyde (B43269) in the presence of a basic catalyst.

The general approach to synthesizing analogs would involve the Williamson ether synthesis, starting from the corresponding 2,2-dialkyl-1,3-propanediol. This method allows for the introduction of various alkyl or aryl groups on the ether linkages, providing a library of analogs for comparative studies.

For instance, the reaction of 2-butyl-2-ethyl-1,3-propanediol with an alkyl halide in the presence of a strong base like sodium hydride would yield the corresponding dialkoxypropane. By varying the alkyl halide, a range of analogs with different steric and electronic properties can be prepared.

Table 1: Synthetic Routes to 2,2-Dialkyl-1,3-dimethoxypropane Analogs

PrecursorReagentsProduct
2-Butyl-2-ethyl-1,3-propanediol1. NaH, THF2. CH₃IThis compound
2,2-Dimethyl-1,3-propanediol1. NaH, THF2. CH₃I2,2-Dimethyl-1,3-dimethoxypropane
2-Butyl-2-ethyl-1,3-propanediol1. NaH, THF2. CH₃CH₂Br2-Butyl-2-ethyl-1,3-diethoxypropane

Another synthetic strategy involves the transacetalization reaction. This method uses a readily available acetal, such as 2,2-dimethoxypropane, to react with a 1,3-diol in the presence of an acid catalyst. scispace.com The equilibrium is driven towards the desired product by removing the more volatile alcohol (in this case, methanol).

Reactivity and Synthetic Utility of Functionalized Derivatives

Functionalized derivatives of this compound would be valuable intermediates in organic synthesis. The reactivity of these derivatives would be dictated by the nature of the functional groups incorporated into the butyl or ethyl side chains.

For example, the introduction of a terminal halogen on one of the alkyl chains would allow for a variety of subsequent transformations, such as nucleophilic substitution, elimination, or organometallic coupling reactions. This would enable the construction of more complex molecular architectures.

The dimethoxypropane moiety itself is relatively stable under neutral and basic conditions, making it a suitable scaffold for carrying out reactions on other parts of the molecule. However, it is sensitive to acidic conditions, which would lead to cleavage of the acetal and regeneration of the corresponding ketone and methanol. This reactivity is fundamental to its use as a protecting group.

Table 2: Potential Reactions of Functionalized this compound Derivatives

DerivativeReagents and ConditionsProduct
2-(4-Bromobutyl)-2-ethyl-1,3-dimethoxypropaneMg, THF, then H₂OThis compound
2-(3-Hydroxypropyl)-2-ethyl-1,3-dimethoxypropanePCC, CH₂Cl₂2-(3-Oxopropyl)-2-ethyl-1,3-dimethoxypropane
2-Allyl-2-ethyl-1,3-dimethoxypropane1. O₃, CH₂Cl₂, -78 °C2. Me₂S2-(2-Oxoethyl)-2-ethyl-1,3-dimethoxypropane

Applications of Dimethoxypropane Derivatives as Protecting Groups in Complex Molecule Synthesis

Acetal and ketal functionalities are widely used as protecting groups for carbonyl compounds and diols in complex molecule synthesis. researchgate.net While 2,2-dimethoxypropane is a common reagent for the protection of 1,2- and 1,3-diols, forming a cyclic acetal (an acetonide), the open-chain structure of this compound itself is not a protecting group in the traditional sense. wikipedia.org

However, the precursor diol, 2-butyl-2-ethyl-1,3-propanediol, can be used to protect aldehydes and ketones, forming a six-membered cyclic acetal. The stability of this protecting group can be tuned by the substituents at the 2-position of the 1,3-diol. The bulky butyl and ethyl groups in 2-butyl-2-ethyl-1,3-propanediol would provide steric hindrance, potentially influencing the stability and reactivity of the resulting acetal.

The general principle of acetal protecting groups is their stability to basic and nucleophilic reagents and their lability under acidic conditions. uchicago.eduuwindsor.ca This allows for selective reactions to be carried out at other sites of a polyfunctional molecule.

The formation of such a protecting group would involve the acid-catalyzed reaction of the carbonyl compound with 2-butyl-2-ethyl-1,3-propanediol. Deprotection would be achieved by treatment with aqueous acid.

Exploration of Bio-inspired Derivatives and Their Chemical Behavior

The exploration of bio-inspired derivatives of this compound is a speculative area, as there are no direct reports of such compounds. However, the synthesis of structural analogs of naturally occurring compounds is a common strategy in medicinal chemistry and materials science. nih.gov

The synthesis of such bio-inspired derivatives would likely involve multi-step sequences where the this compound unit is introduced as a building block. The chemical behavior, including reactivity and conformational preferences, would then be studied to understand how this synthetic motif influences the properties of the target molecule.

Emerging Research Frontiers and Future Directions

Integration of 2-Butyl-2-ethyl-1,3-dimethoxypropane in Supramolecular Chemistry

Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules held together by non-covalent bonds, presents a promising frontier for this compound. wikipedia.org The principles of host-guest chemistry, molecular recognition, and self-assembly are central to this field. wikipedia.orgnumberanalytics.com While direct research on the integration of this compound into supramolecular assemblies is still nascent, its molecular structure suggests significant potential.

The key to its potential lies in the nature of non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, which govern the formation of these complex structures. wikipedia.org The flexible alkyl chains (butyl and ethyl groups) and the two methoxy (B1213986) groups of this compound could participate in these weak interactions. This could allow it to act as a "guest" molecule, fitting into the cavity of a larger "host" molecule, or to be a component in the formation of larger self-assembled structures like supramolecular gels. wikipedia.orgrsc.org

Future research could explore the use of this compound or its derivatives in:

Host-Guest Complexes: Investigating its ability to be encapsulated within host molecules like cyclodextrins, calixarenes, or cucurbiturils. numberanalytics.comacs.org Such complexes have applications in drug delivery, catalysis, and separation technologies.

Self-Assembling Systems: Exploring its role as a solvent or a component in the formation of soft materials such as organogels or liquid crystals. The interplay of its hydrophobic and polar regions could be crucial in directing the self-assembly process.

Molecular Recognition: Designing systems where derivatives of this compound can selectively bind to other molecules, which is fundamental for sensing and biological applications.

The study of such systems often relies on indirect methods like calorimetry, UV-vis absorption, or chemical shift variations in NMR to understand the strength and selectivity of these non-covalent interactions. nih.gov

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The synthesis of this compound, like other acetal (B89532) formations, involves reaction kinetics and equilibria that are crucial to control for optimal yield and purity. Advanced spectroscopic techniques are becoming indispensable for real-time, in-situ monitoring of such chemical processes, offering a deeper understanding beyond what is possible with traditional offline analysis. acs.org

Several spectroscopic methods are particularly well-suited for monitoring the synthesis of this compound:

FlowNMR Spectroscopy: This technique allows for non-invasive, real-time monitoring of reaction mixtures as they flow through an NMR spectrometer. researchgate.net It can provide detailed structural information and quantification of reactants, intermediates (like hemiacetals), and products as the reaction progresses. researchgate.net

UV/Visible Spectroscopy: This method can be a simple and cost-effective way to monitor reactions in real-time, particularly if the reactants or products have a chromophore. nih.gov While less structurally informative than NMR, its affordability makes it suitable for certain process monitoring tasks. nih.gov

Fluorescence Spectroscopy: For specific applications, fluorescent probes that change their emission properties upon interaction with reactants or products can be employed. Probe enhancement fluorescence correlation spectroscopy (PE-FCS), for example, can detect and characterize the size of molecular assemblies in real-time. osti.gov

The data obtained from these real-time monitoring techniques can be used to develop kinetic models of the reaction, which are essential for process optimization, including adjusting temperature, catalyst loading, and reactant concentrations to maximize conversion and selectivity. researchgate.net

Table 1: Comparison of Advanced Spectroscopic Probes for Reaction Monitoring

Spectroscopic TechniquePrincipleAdvantagesLimitations
FlowNMR Spectroscopy Nuclear magnetic resonance of flowing samplesProvides detailed structural information and quantification of multiple species simultaneously; non-invasive. researchgate.netHigher equipment cost; lower sensitivity compared to other methods.
UV/Visible Spectroscopy Absorption of ultraviolet or visible light by moleculesCost-effective; simple to implement for in-line monitoring. nih.govLess selective and provides limited structural detail; requires a chromophore. nih.gov
Fluorescence Spectroscopy Emission of light from fluorescent probes or moleculesHigh sensitivity; can be used to study molecular interactions and aggregation. osti.govMay require the use of external probes; potential for probe interference.

Development of High-Throughput Synthesis and Screening Methodologies

The discovery of new applications for this compound and its analogues can be significantly accelerated through the use of high-throughput synthesis and screening (HTS) methodologies. These approaches employ automation and miniaturization to perform a large number of experiments in parallel, drastically reducing the time and resources required for research and development. nih.govnih.gov

High-Throughput Synthesis:

Automated synthesis platforms can be adapted for the rapid production of a library of 1,3-dimethoxypropane (B95874) derivatives with varying alkyl substituents. sigmaaldrich.comimperial.ac.uk These platforms typically involve robotic liquid handlers, computer-controlled reaction blocks for precise temperature and mixing control, and automated purification systems. helgroup.comucla.edu Flow chemistry systems are also a powerful tool for high-throughput synthesis, allowing for rapid reaction optimization and the production of compound libraries. rsc.org

Key features of automated synthesis platforms applicable to this compound and its analogues include:

Parallel reaction vessels for simultaneous synthesis of multiple compounds. imperial.ac.uk

Automated dosing of liquid and solid reagents. imperial.ac.uk

Precise control over reaction parameters like temperature and pressure. imperial.ac.uk

Integration with analytical techniques for in-line reaction monitoring. helgroup.com

High-Throughput Screening:

Once a library of compounds is synthesized, HTS can be used to rapidly evaluate their properties for various applications. For instance, if exploring the use of these compounds as solvents, their performance in different chemical transformations can be screened in a 96-well plate format. acs.org Automated analytical techniques, such as mass spectrometry and chromatography, are then used to quickly determine the outcome of each reaction. nih.gov

The development of HTS assays is crucial for identifying compounds that interfere with the assay technology itself, which can lead to false positives. Machine learning models are being developed to predict such interferences based on the chemical structure of the compounds being screened. nih.gov

Theoretical Advancements in Predicting Reactivity and Selectivity

Computational chemistry and theoretical models are becoming increasingly powerful tools for understanding and predicting the behavior of chemical reactions, including the synthesis of this compound. These methods can provide insights into reaction mechanisms, transition states, and the factors that control reactivity and selectivity, complementing experimental studies.

One prominent theoretical framework is the Molecular Electron Density Theory (MEDT), which has been successfully applied to understand the mechanisms of various organic reactions. researchgate.net By analyzing the electron density, MEDT can predict the most likely reaction pathways and explain the observed regioselectivity and stereoselectivity. researchgate.net

For the synthesis of this compound, which is an acetal, theoretical studies can be used to:

Model Reaction Intermediates: Investigate the structure and stability of key intermediates, such as oxocarbenium ions, which are often involved in acetal formation and hydrolysis. libretexts.orgyoutube.comyoutube.comyoutube.com

Predict Reaction Barriers: Calculate the activation energies for different reaction pathways to determine the most favorable mechanism.

Understand Catalyst Effects: Model how acid catalysts interact with the reactants to lower the activation energy and facilitate the reaction.

Rationalize Selectivity: In cases where multiple products can be formed, computational models can help to understand the origins of the observed selectivity.

The integration of computational tools, including machine learning, is also being used to predict the self-assembly behavior of molecules in supramolecular chemistry, which could be applied to this compound in the future. researchgate.net

Potential in Sustainable Chemistry and Resource Efficiency

The principles of green chemistry are increasingly guiding the development of chemical processes, and this compound has potential to contribute to this shift towards more sustainable practices. sci-hub.sescispace.com This potential extends from its synthesis to its potential applications as a greener solvent.

Green Synthesis:

The synthesis of acetals, including this compound, is being explored using more environmentally friendly methods. This includes the use of:

Green Catalysts: Replacing traditional corrosive acid catalysts with solid acid catalysts or ionic liquids that can be easily separated and reused. psu.edursc.org

Alternative Energy Sources: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption.

Bio-based Feedstocks: The precursor for this compound, 2-butyl-2-ethyl-1,3-propanediol (B52112), can be synthesized from bio-based platform molecules, offering a renewable alternative to petroleum-based feedstocks. rsc.orgorganic-chemistry.org

Potential as a Green Solvent:

Solvents account for a significant portion of the mass and energy consumption in many chemical processes. researchgate.net The development of bio-based solvents is a key area of green chemistry research. sci-hub.seugent.be With its diether structure, this compound could be evaluated as a potential green solvent. Its properties would need to be assessed against key green solvent criteria, such as low toxicity, biodegradability, and high boiling point to reduce volatile organic compound (VOC) emissions.

Life Cycle Assessment (LCA) and Techno-Economic Analysis (TEA):

To fully evaluate the sustainability of this compound, a holistic approach using Life Cycle Assessment (LCA) and Techno-Economic Analysis (TEA) is necessary. rsc.orgmdpi.com

LCA: This methodology assesses the environmental impacts of a product or process from "cradle-to-grave," including raw material extraction, manufacturing, use, and disposal. nih.gov An LCA of this compound would quantify its global warming potential, energy consumption, and other environmental impacts. osti.govresearchgate.net

TEA: This analysis evaluates the economic viability of a process, considering capital and operating costs. researchgate.netmdpi.com A TEA would be crucial to determine if the production of this compound via sustainable routes is economically competitive. osti.gov

By integrating these assessment tools early in the research and development process, the path towards a truly sustainable and resource-efficient utilization of this compound can be more effectively navigated.

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (GC-MS)Key Challenges
Alkylation (Me₂SO₄)65–75≥95%Byproduct removal
Mitsunobu Reaction80–85≥98%Cost of reagents (e.g., DIAD)

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueApplicationLimitations
HRMSMolecular formula confirmationInsensitive to stereoisomers
2D NMRStereochemical assignmentRequires high sample purity
X-ray CrystallographyDefinitive structure determinationCrystallization difficulty

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.